![molecular formula C13H9BrN4S B343895 2,6-diamino-4-(3-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B343895.png)
2,6-diamino-4-(3-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-297314 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a subject of study in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of WAY-297314 involves several steps, each requiring specific reaction conditions. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions. These reactions often involve the use of reagents such as dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127 . The industrial production methods for WAY-297314 are designed to optimize yield and purity, often employing advanced techniques such as supercritical fluid crystallization .
Análisis De Reacciones Químicas
WAY-297314 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Aplicaciones Científicas De Investigación
WAY-297314 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is investigated for its interactions with cellular targets and its potential as a therapeutic agent. In medicine, WAY-297314 is explored for its potential use in treating various diseases, including cancer and neurological disorders. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of WAY-297314 involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. By binding to these targets, WAY-297314 can modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparación Con Compuestos Similares
WAY-297314 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar biological activities. For example, compounds with similar molecular frameworks or those that target the same biological pathways can be considered for comparison. The uniqueness of WAY-297314 lies in its specific interactions and the distinct effects it produces compared to other compounds .
Conclusion
WAY-297314 is a compound of significant interest in scientific research due to its unique properties and potential applications. Its synthesis involves specific reaction conditions, and it undergoes various chemical reactions. The compound has diverse applications in chemistry, biology, medicine, and industry, and its mechanism of action involves complex interactions with molecular targets. Comparing WAY-297314 with similar compounds highlights its distinctiveness and potential for further research.
If you have any more questions or need further details, feel free to ask!
Propiedades
Fórmula molecular |
C13H9BrN4S |
---|---|
Peso molecular |
333.21 g/mol |
Nombre IUPAC |
2,6-diamino-4-(3-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H9BrN4S/c14-8-3-1-2-7(4-8)11-9(5-15)12(17)19-13(18)10(11)6-16/h1-4,11H,17-18H2 |
Clave InChI |
IXYXNYYALIOGRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C2C(=C(SC(=C2C#N)N)N)C#N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2C(=C(SC(=C2C#N)N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.